molecular formula C7H6ClF2N B13483393 3-chloro-2,4-difluoro-N-methylaniline

3-chloro-2,4-difluoro-N-methylaniline

Cat. No.: B13483393
M. Wt: 177.58 g/mol
InChI Key: UAZVAJGAMAVQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4-difluoro-N-methylaniline is a substituted aniline compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates both chlorine and fluorine atoms, which are known to significantly influence the bioavailability, metabolic stability, and binding affinity of candidate molecules. Chlorine is a key feature in over 250 FDA-approved pharmaceuticals, playing a critical role in drugs treating conditions from cardiovascular disease to central nervous system disorders (PMC). This compound is particularly valuable for constructing heterocyclic scaffolds prevalent in active pharmaceutical ingredients (APIs) and for use in structure-activity relationship (SAR) studies. The strategic placement of halogen atoms on the aromatic ring makes it a promising precursor in the development of quinolone antibiotics, herbicides, and insecticides, as similar chloro-fluoroanilines are major intermediates for these applications (Chemosphere). Researchers utilize this chemical for its potential in creating novel ligands and catalysts. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

3-chloro-2,4-difluoro-N-methylaniline

InChI

InChI=1S/C7H6ClF2N/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,11H,1H3

InChI Key

UAZVAJGAMAVQMK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C=C1)F)Cl)F

Origin of Product

United States

Preparation Methods

Direct Amination of Halogenated Nitrobenzenes Followed by N-Methylation

A common approach involves the reduction of 3-chloro-2,4-difluoronitrobenzene to the corresponding aniline, followed by N-methylation to introduce the methyl group on the nitrogen.

  • Reduction Step: Catalytic hydrogenation using metal catalysts such as Raney nickel or palladium on carbon (Pd/C) in alcohol solvents under controlled temperature and pressure conditions efficiently converts the nitro group to an amine while preserving halogen substituents.
  • N-Methylation Step: The resulting 3-chloro-2,4-difluoroaniline undergoes methylation using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions to yield 3-chloro-2,4-difluoro-N-methylaniline.

Sulfur-Mediated Reduction of Nitroaromatics in N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

A patented method for related chloro-methylanilines involves the use of sulfur and sodium bicarbonate in N,N-dimethylformamide or N,N-dimethylacetamide solvents to reduce nitroaromatics to amines under elevated temperatures (110–140°C) with stirring over 10–24 hours.

  • This method achieves high purity (99% by GC) and good yields (77–85%) for 3-chloro-2-methylaniline, a close structural analog, suggesting applicability to difluoro analogs with suitable optimization.
  • Reaction parameters such as molar ratios of sulfur to nitro compound (1:3–5), sodium bicarbonate equivalents (3–5), temperature, and time significantly influence yield and purity.
Example Solvent Temp (°C) Time (h) S Equiv. NaHCO3 Equiv. Yield (%) Purity (%)
2 DMAc 110 10 5 5 77 99
3 DMAc 140 24 3 3 85 99
4 DMAc 130 12 4 3 81 99
5 DMAc 130 24 3 4 83 99

Table 1: Sulfur-mediated reduction parameters and outcomes for chloro-methylaniline analogs (adapted from patent CN100427458C).

Nitration and Diazotization Strategies

For related fluorochlorobenzoic acid derivatives, nitration of 2,4-difluoro-3-chlorobenzoic acid followed by reduction and diazotization has been reported as an efficient route to functionalized intermediates. Although this method is primarily for benzoic acid derivatives, the underlying principles apply to aromatic amine synthesis:

  • Nitration under controlled conditions introduces a nitro group.
  • Reduction of the nitro group to an amine.
  • Diazotization and subsequent substitution or hydrolysis to install desired functional groups.

This approach avoids hazardous reagents like n-butyllithium and operates under mild conditions, improving yield and selectivity.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Advantages Disadvantages
Catalytic Hydrogenation + N-Methylation 3-chloro-2,4-difluoronitrobenzene Raney Ni, Pd/C; formaldehyde or methyl iodide H2, 25–100°C, 0.2–3 MPa; basic methylation 70–90 >98 High selectivity, scalable, mild conditions Requires multiple steps
Sulfur-mediated Reduction in DMAc/DMF 2-chloro-6-nitrotoluene analogs Sulfur, NaHCO3 110–140°C, 10–24 h 77–85 99 One-pot reduction, high purity High temperature, longer reaction time
Nitration → Reduction → Diazotization 2,4-difluoro-3-chlorobenzoic acid HNO3, Pd-C, NaNO2, H2SO4 Variable, mild to moderate temp ~70 High Avoids hazardous reagents, good yield Multi-step, more complex intermediates

Table 2: Summary comparison of preparation methods for 3-chloro-2,4-difluoro-N-methylaniline and related compounds.

Practical Considerations and Optimization

  • Solvent Selection: N,N-dimethylformamide and N,N-dimethylacetamide are preferred for sulfur-mediated reductions due to their high boiling points and ability to dissolve reactants.
  • Temperature Control: Maintaining optimal temperature (110–140°C) is critical to balance reaction rate and minimize side reactions.
  • Molar Ratios: Excess sulfur and sodium bicarbonate improve reduction efficiency and yield.
  • Catalyst Choice: For hydrogenation, catalysts like Raney nickel and Pd/C are effective; addition of dehalogenation inhibitors can prevent undesired dehalogenation.
  • Purification: Post-reaction filtration and vacuum distillation or recrystallization ensure high purity products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,4-difluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted aniline derivatives .

Scientific Research Applications

3-chloro-2,4-difluoro-N-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2,4-difluoro-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the substituent positions and functional groups of 3-chloro-2,4-difluoro-N-methylaniline with related compounds:

Compound Name Substituents (Positions) N-Substituent Molecular Weight (g/mol) Key References
3-Chloro-2,4-difluoro-N-methylaniline Cl (3), F (2,4) Methyl ~193.6 (calculated) -
3-Chloro-4-fluoroaniline Cl (3), F (4) H 161.56
2-(3,4-Dichlorophenyl)-4-fluoroaniline Cl (3,4 on phenyl), F (4) H 275.08
3-Chloro-2-methylaniline Cl (3), CH3 (2) H 141.60
3-Chloro-2,6-dibromo-4-fluoroaniline Cl (3), Br (2,6), F (4) H 303.35

Key Observations :

  • Halogen Diversity : The target compound combines chloro and fluoro substituents, whereas analogs like 3-chloro-2,6-dibromo-4-fluoroaniline () incorporate bromine, increasing molecular weight and steric bulk.

Physicochemical Properties

  • Boiling/Melting Points : While specific data for the target compound are unavailable, analogs suggest trends:
    • Fluorine substituents lower boiling points due to reduced polarizability (e.g., 3-chloro-4-fluoroaniline vs. 3-chloro-2-methylaniline) .
    • N-Methylation decreases crystallinity, likely resulting in lower melting points compared to unsubstituted anilines.
  • Solubility: The N-methyl group enhances solubility in organic solvents, whereas polar solvents favor non-methylated analogs.

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-2,4-difluoro-N-methylaniline?

Methodological Answer:
The synthesis typically involves sequential halogenation and methylation steps. A plausible route includes:

Chlorination : React 2,4-difluoro-N-methylaniline with N-chlorosuccinimide (NCS) in dry DMF under inert atmosphere to introduce the chloro group at the 3-position .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR.

Validation : Compare melting point and spectroscopic data (¹H/¹³C NMR, IR) with computational predictions (e.g., DFT) to verify regioselectivity .

Basic: How can the compound’s purity and structure be rigorously characterized?

Methodological Answer:
Employ a multi-technique approach:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Spectroscopy :
    • ¹H/¹⁹F NMR : Identify substituent positions (e.g., chloro at C3, fluoro at C2/C4) via coupling patterns and chemical shifts .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₅ClF₂N) .
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and steric effects .

Basic: What are the dominant reactivity patterns of this compound in organic synthesis?

Methodological Answer:
The electron-withdrawing Cl and F substituents direct reactivity:

  • Nucleophilic aromatic substitution (SNAr) : React with strong nucleophiles (e.g., alkoxides) at the 5-position (para to N-methyl) due to fluorine’s meta-directing effect .
  • Oxidation : The N-methyl group can oxidize to a nitroso derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
  • Metal-catalyzed coupling : Suzuki-Miyaura cross-coupling at the chloro position using Pd catalysts .

Advanced: How can researchers optimize reaction yields in SNAr reactions involving this compound?

Methodological Answer:
Key variables to optimize:

  • Solvent polarity : Use DMF or DMSO to stabilize transition states in SNAr .
  • Temperature : Higher temperatures (80–100°C) accelerate reactions but may promote side reactions (e.g., dehalogenation) .
  • Catalysis : Add catalytic tetrabutylammonium bromide (TBAB) to enhance nucleophilicity .
  • Kinetic monitoring : Use in-situ IR or LC-MS to track intermediates and adjust conditions dynamically .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:

DFT refinement : Re-optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to account for solvent effects (e.g., DMSO implicit solvation) .

Dynamic effects : Include nuclear Overhauser effects (NOE) in NMR simulations to account for conformational flexibility .

Isotopic labeling : Synthesize ¹³C-labeled analogs to validate predicted chemical shifts .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • QSAR modeling : Train models using datasets of structurally similar anilines with known bioactivity (e.g., antimicrobial IC₅₀ values) .
  • Docking studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina; validate with MD simulations .
  • ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for halogenated anilines) .
  • Light sensitivity : Store in amber vials under N₂; monitor UV-vis spectra post-irradiation to detect photodegradation products .
  • Hydrolytic stability : Incubate in buffered solutions (pH 2–12) and analyze via LC-MS for hydrolysis (e.g., dehalogenation or N-demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.